Home > Products > Screening Compounds P10049 > methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate
methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate -

methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate

Catalog Number: EVT-4427472
CAS Number:
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R)-2-{(1S)-6,7-Dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Compound Description: This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline. It is mentioned in the context of patent literature describing novel chemical entities and their potential pharmaceutical applications. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate. The key difference lies in the substitution at the 1-position of the tetrahydroisoquinoline ring. In this compound, it is substituted with a [2-(4-trifluoromethylphenyl)ethyl] group and the nitrogen atom at position 2 is part of an acetamide moiety. []

2-{6,7-Dimethoxy-1-[2-(6-trifluoromethylpyridin-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Compound Description: Similar to the previous compound, this is another 1,2,3,4-tetrahydroisoquinoline derivative. []
  • Relevance: It also shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate. The difference again lies in the 1-position substituent, which is a [2-(6-trifluoromethylpyridin-3-yl)ethyl] group in this case. Additionally, the nitrogen at the 2-position is part of an acetamide group. []

1-[4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-3-methyl-1,3-dihydro-1,3-benzimidazol-2-one (CM-398)

  • Compound Description: CM-398 is a novel and selective sigma-2 receptor ligand. Research shows its potential as a therapeutic agent for neuropathic pain due to its analgesic and anti-allodynic properties in animal models. []

N-[4-[2-[(3aS,9bR)-8-Cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide] (S33138)

  • Compound Description: S33138 functions as a preferential antagonist of cloned human dopamine D3 receptors over D2 receptors. Studies highlight its potential as an antipsychotic agent due to its neurochemical, electrophysiological, and behavioral effects. []
  • Relevance: While S33138 does not share the core structure of methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate, it is included as a related compound due to its structural similarity to other compounds in the list, particularly those with a tetrahydroisoquinoline scaffold and substitutions at the nitrogen in the 2-position. These structural motifs are common in compounds investigated for their interaction with dopamine receptors. []

4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole (1a)

  • Compound Description: This compound was investigated as a potential fluorine-18 labeled radiopharmaceutical for imaging P-glycoprotein (P-gp) at the blood-brain barrier. []

2-Biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (2)

  • Compound Description: This compound, similar to the previous one, was also studied as a potential fluorine-18 labeled radiopharmaceutical for P-gp imaging at the blood-brain barrier. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate. The difference lies in the substitution at the 2-position of the tetrahydroisoquinoline, which is a biphenyl-4-yl-2-fluoroethoxy group. []

5-(1-(2-Fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propyl]-5,6,7,8-tetrahydronaphthalene (3)

  • Compound Description: This compound emerged as a promising candidate in the study of fluorine-18 labeled radiopharmaceuticals for P-gp imaging at the blood-brain barrier due to its favorable brain uptake and metabolic stability. []
  • Relevance: This compound also shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate, with the connection point being the nitrogen at the 2-position. It is further substituted with a [3-(1-(2-fluoroethoxy))-5,6,7,8-tetrahydronaphthalen-1-yl]propyl group. []

6,7-Dimethoxy-2-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]-1,2,3,4-tetrahydroisoquinoline (15)

  • Compound Description: This high-affinity sigma-2 receptor agonist has shown potential as an antitumor agent, particularly in resistant tumors, due to its antiproliferative activity and ability to reverse P-gp mediated resistance. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate. It differs in the substitution at the 2-position of the tetrahydroisoquinoline, featuring a [4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl] group. []

9-[4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-9H-carbazole (25)

  • Compound Description: This compound is another high-affinity sigma-2 receptor agonist identified as a potential antitumor agent, demonstrating similar antiproliferative activity and P-gp modulating effects as compound 15. []

trans-N-[4-[2-(6-Cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011A)

  • Compound Description: SB-277011A is a dopamine D3 receptor antagonist. Studies suggest its potential in treating attention-deficit hyperactivity disorder (ADHD) due to its effects on cognition enhancement and hyperactivity reduction in animal models. [, ]
  • Relevance: While SB-277011A lacks the 6,7-dimethoxy substitution pattern on the tetrahydroisoquinoline ring, it remains relevant due to its classification as a tetrahydroisoquinoline derivative and its shared pharmacological target (dopamine receptors) with other compounds on this list. [, ]

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-2-aryl-7-methoxybenzofuran ([(11)C]MBF)

  • Compound Description: [(11)C]MBF is a (11)C-labeled selective α(2C)-adrenoceptor antagonist developed for use as a PET probe. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate, and like several other compounds on this list, is connected through the nitrogen at the 2-position. It features a (2-aryl-7-methoxybenzofuran-4-yl)methyl substituent at this position. []

Properties

Product Name

methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate

IUPAC Name

methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C19H21NO4/c1-22-16-10-14-8-9-20-18(15(14)11-17(16)23-2)12-4-6-13(7-5-12)19(21)24-3/h4-7,10-11,18,20H,8-9H2,1-3H3

InChI Key

OJFGADPGBIZSJH-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(=O)OC)OC

Solubility

>49.1 [ug/mL]

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.